2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

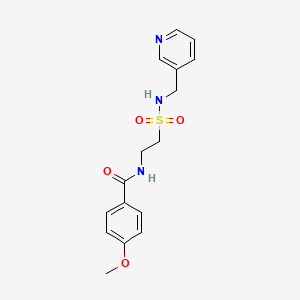

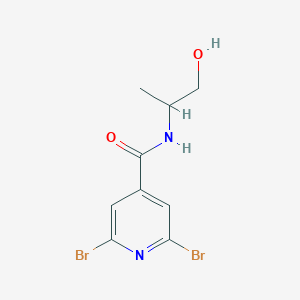

2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H15N3OS and its molecular weight is 285.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Corrosion Inhibition

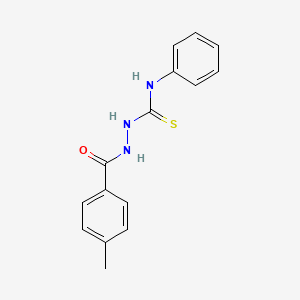

2-(4-methylbenzylidene)-N-phenylhydrazinecarbothioamide, a derivative of 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide, has been found effective as a corrosion inhibitor for mild steel in acidic environments. Its efficiency can reach up to 93.38% in 1.0 M HCl solution, attributed to its adsorption on the metal surface, which retards corrosion. This is supported by electrochemical measurements, surface analysis techniques, and density functional theory calculations (Zaidon et al., 2021).

2. Enzymatic Potential in Cholinesterase Inhibition

In the context of enzymatic inhibition, this compound serves as an intermediate in synthesizing compounds with potent cholinesterase inhibitory activity. This application is vital in the treatment of neurodegenerative diseases like Alzheimer's (Arfan et al., 2018).

3. Antibacterial Activity

Variants of N-phenylhydrazinecarbothioamide, including those with substituted oxadiazole derivatives, have been synthesized and shown to possess notable antibacterial activity against both Gram-negative and Gram-positive bacteria. This makes them valuable in developing new antimicrobial agents (Kaur et al., 2011).

4. Anticancer Activity

Derivatives of this compound have been evaluated for their anticancer activity. These compounds have shown promise as potent anticancer agents, particularly against certain cancer cell lines, indicating their potential in cancer therapy development (Dadas et al., 2015).

5. Anticonvulsant Activity

Certain N-phenyl-1H-benzimidazole-1-carbothioamide derivatives, related to this compound, have demonstrated significant anticonvulsant activity. This suggests their potential use in developing new treatments for epilepsy (Bhrigu et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been found to target theEnoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .

Mode of Action

This could potentially lead to the inhibition of bacterial growth .

Biochemical Pathways

The compound likely affects the fatty acid synthesis pathway, specifically the FAS-II pathway, which is crucial for the survival and virulence of certain bacteria like Mycobacterium tuberculosis . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], the compound could disrupt the production of long-chain fatty acids, affecting the integrity and function of the bacterial cell membrane .

Pharmacokinetics

Similar compounds have been found to have varying absorption, distribution, metabolism, and excretion properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of the fatty acid synthesis pathway. This could lead to the disruption of bacterial cell membrane integrity and function, potentially inhibiting bacterial growth .

Propriétés

IUPAC Name |

1-[(4-methylbenzoyl)amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-11-7-9-12(10-8-11)14(19)17-18-15(20)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)(H2,16,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNCUNATVQDLMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2365577.png)

![7-Ethyl-3-methyl-8-[4-(2-phenylethyl)piperazinyl]-1,3,7-trihydropurine-2,6-dio ne](/img/structure/B2365578.png)

![1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2365582.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2365583.png)

![3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2365585.png)

![1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B2365586.png)

![N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2365589.png)